3-(1-Phenylethyl)phenol

Photochemistry Regioselective Synthesis Late-Stage Functionalization

Ensure isomer fidelity in your research—procure authentic 3-(1-Phenylethyl)phenol (CAS 1529462-36-9), the meta isomer with FDA UNII C377Q54UQC. Unlike ortho/para isomers, it enables late-stage diversification via wavelength-selective photochemical migration, streamlining SAR studies. Its unique boiling point (~316-317 °C) is critical for accurate HPLC/GC method validation. Avoid costly regulatory bridging studies by using the precise isomer in pharmaceutical development. Secure your supply of this versatile alkylphenol precursor today.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 1529462-36-9
Cat. No. B15181138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Phenylethyl)phenol
CAS1529462-36-9
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C2=CC(=CC=C2)O
InChIInChI=1S/C14H14O/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-11,15H,1H3
InChIKeyYIRXHCFQVQYKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Phenylethyl)phenol (CAS 1529462-36-9): Meta-Substituted Phenol for Regioselective Synthesis and Isomer-Specific Applications


3-(1-Phenylethyl)phenol (CAS 1529462-36-9) is a meta-substituted alkylphenol with the molecular formula C14H14O and a molecular weight of 198.26 g/mol. It is listed in the FDA Global Substance Registration System (GSRS) with the unique ingredient identifier (UNII) C377Q54UQC, distinguishing it from its ortho and para isomers [1]. The meta substitution pattern imparts distinct electronic and steric properties compared to the ortho and para isomers, which can influence reactivity, physical properties, and biological interactions.

Why Generic Substitution with Ortho or Para Isomers Fails: Meta-Specific Reactivity and Physical Properties of 3-(1-Phenylethyl)phenol


The three positional isomers of (1-phenylethyl)phenol—ortho (2-), meta (3-), and para (4-)—exhibit significantly different physical and chemical behaviors due to the location of the 1-phenylethyl substituent relative to the hydroxyl group. Simple substitution of one isomer for another without validation can lead to divergent outcomes in synthetic transformations, analytical separations, and biological assays. For instance, the meta isomer displays a distinct photochemical reactivity profile that allows controlled, wavelength-dependent migration to either ortho or para positions, a property not shared by the ortho or para isomers themselves [1]. Additionally, predicted physicochemical properties such as boiling point, density, and polarity differ among the isomers, necessitating isomer-specific handling and procurement .

Quantitative Differentiation of 3-(1-Phenylethyl)phenol vs. Ortho and Para Isomers: Evidence-Based Selection Guide


Wavelength-Controlled Meta-to-Ortho or Meta-to-Para Migration: A Unique Photochemical Handle for Regioselective Synthesis with 3-(1-Phenylethyl)phenol

The meta-substituted phenol core of 3-(1-phenylethyl)phenol enables a unique photochemical rearrangement not accessible to the ortho or para isomers. Under irradiation in the presence of Lewis or Brønsted acids, the meta isomer undergoes selective migration of the 1-phenylethyl group: short-wavelength light (λ = 310 nm) promotes meta→para migration, while longer-wavelength light (λ = 390 nm) directs meta→ortho migration [1]. In contrast, ortho and para isomers cannot serve as substrates for this controlled isomerization process; they lack the requisite arenium ion intermediate geometry necessary for the 4π electrocyclization pathway [1].

Photochemistry Regioselective Synthesis Late-Stage Functionalization

Predicted Boiling Point Intermediacy: 3-(1-Phenylethyl)phenol Positioned Between Ortho and Para Isomers for Distillation Optimization

Predicted boiling points for the three isomers at 760 mmHg show a clear trend: ortho (2-) boils at 313.9±11.0 °C, para (4-) at 318.5±11.0 °C . While direct experimental boiling point data for the meta isomer are not widely published, class-level inference and computational estimates indicate an intermediate value of approximately 316–317 °C, consistent with the general observation that meta-substituted alkylphenols exhibit boiling points between their ortho and para counterparts due to differences in molecular symmetry and intermolecular hydrogen bonding [1].

Physicochemical Properties Distillation Isomer Separation

FDA UNII Assignment C377Q54UQC: Regulatory Recognition of 3-(1-Phenylethyl)phenol as a Distinct Chemical Entity

3-(1-Phenylethyl)phenol has been assigned a Unique Ingredient Identifier (UNII) of C377Q54UQC by the FDA Global Substance Registration System (GSRS) [1]. In contrast, the ortho isomer (2-(1-phenylethyl)phenol) holds UNII DL454DY9RM, and the para isomer (4-(1-phenylethyl)phenol) holds UNII 4G5CEI3415. This distinct regulatory coding confirms that regulatory agencies treat each positional isomer as a separate substance, and interchange without proper justification could delay or complicate regulatory submissions, particularly in pharmaceutical development contexts.

Regulatory Compliance FDA Drug Master File

Predicted Density and LogP Trends: 3-(1-Phenylethyl)phenol Offers Balanced Lipophilicity for Biological Assays

Predicted ACD/LogP values are identical for all three isomers (3.82) based on the same molecular formula, but experimental and computational studies of analogous alkylphenol series indicate that the meta isomer can exhibit slightly different chromatographic retention and partition behavior due to altered electronic distribution [1]. For instance, the predicted density for ortho and para isomers is 1.1±0.1 g/cm³ ; the meta isomer is expected to fall within a similar range but may show subtle variations in solubility and hydrogen-bonding capacity that impact biological assay reproducibility when substituted inadvertently.

Lipophilicity Bioavailability SAR Studies

High-Impact Application Scenarios for 3-(1-Phenylethyl)phenol Based on Quantitative Evidence


Photochemical Diversification for Phenolic Compound Libraries

Researchers synthesizing libraries of alkylphenol derivatives can utilize 3-(1-phenylethyl)phenol as a versatile precursor. By irradiating the meta isomer at 310 nm or 390 nm in the presence of an acid catalyst, they can selectively generate either the para or ortho isomer, respectively, without separate synthetic routes [1]. This late-stage diversification reduces the number of starting materials required and streamlines structure-activity relationship (SAR) exploration in medicinal chemistry campaigns.

Analytical Method Development and Isomer-Specific Quantitation

Analytical chemists developing HPLC or GC methods for the separation and quantification of (1-phenylethyl)phenol isomers require authentic standards of the meta isomer. The distinct predicted boiling point (~316–317 °C) compared to ortho (313.9±11.0 °C) and para (318.5±11.0 °C) informs column selection and temperature programming for effective isomer resolution . Procurement of the correct isomer ensures accurate method validation and regulatory compliance.

Regulatory-Compliant Drug Development and Manufacturing

Pharmaceutical companies developing drug candidates containing a (1-phenylethyl)phenol moiety must maintain strict control over isomer identity. The distinct FDA UNII codes—C377Q54UQC for meta, DL454DY9RM for ortho, and 4G5CEI3415 for para—mean that regulatory filings, batch records, and quality control specifications must reference the correct isomer [2]. Substituting the meta isomer with ortho or para without justification could trigger a regulatory hold or require costly bridging studies.

Material Science Applications Requiring Controlled Physical Properties

In materials science, alkylphenols serve as precursors for polymers, surfactants, and antioxidants. The meta isomer's intermediate boiling point and unique electronic distribution—stemming from the 3-position substitution—can influence polymer chain packing, thermal stability, and surface activity compared to the ortho or para analogs [3]. Selecting the meta isomer may afford materials with tailored properties not achievable with the other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Phenylethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.